N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide
Description
N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide is a chemical compound with the molecular formula C17H27N3S. It is a derivative of piperazine, a heterocyclic organic compound that is commonly used in the synthesis of various pharmaceuticals and bioactive molecules
Properties
Molecular Formula |
C17H27N3S |
|---|---|
Molecular Weight |
305.5 g/mol |
IUPAC Name |
N-butyl-4-[(2-methylphenyl)methyl]piperazine-1-carbothioamide |
InChI |
InChI=1S/C17H27N3S/c1-3-4-9-18-17(21)20-12-10-19(11-13-20)14-16-8-6-5-7-15(16)2/h5-8H,3-4,9-14H2,1-2H3,(H,18,21) |
InChI Key |
AUNCMJGQEPGFKW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=S)N1CCN(CC1)CC2=CC=CC=C2C |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide typically involves the reaction of 4-(2-methylbenzyl)piperazine with butyl isothiocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general synthetic route can be summarized as follows:
Starting Materials: 4-(2-methylbenzyl)piperazine and butyl isothiocyanate.
Reaction Conditions: The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, at room temperature or slightly elevated temperatures.
Purification: The crude product is purified using techniques such as column chromatography or recrystallization to obtain the pure compound.
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring consistent product quality through rigorous quality control measures.
Chemical Reactions Analysis
N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction typically results in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amines or other reduced products.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzylic position.
Scientific Research Applications
Medicinal Chemistry: The compound can be used as a building block for the synthesis of novel pharmaceuticals, particularly those targeting neurological or psychiatric disorders.
Biological Studies: It can be used in studies investigating the biological activity of piperazine derivatives, including their interactions with various biological targets.
Industrial Applications: The compound may find use in the development of new materials or as an intermediate in the synthesis of other valuable chemicals
Mechanism of Action
The mechanism of action of N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide is not fully understood, but it is believed to involve interactions with specific molecular targets in the body. The piperazine moiety is known to interact with various receptors and enzymes, potentially modulating their activity. The compound may also affect signaling pathways involved in neurological or metabolic processes .
Comparison with Similar Compounds
N-butyl-4-(2-methylbenzyl)piperazine-1-carbothioamide can be compared with other piperazine derivatives, such as:
1-(4-Methylbenzyl)piperazine: This compound has a similar structure but lacks the butyl and carbothioamide groups.
N-butyl-4-(2-methylbenzyl)-1-piperazinecarboxamide: This compound is similar but has a carboxamide group instead of a carbothioamide group.
The uniqueness of this compound lies in its specific functional groups, which may confer distinct chemical reactivity and biological activity compared to other piperazine derivatives.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
